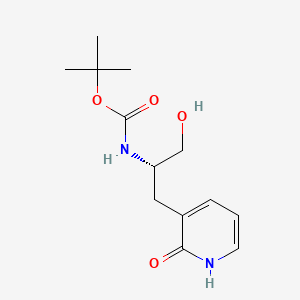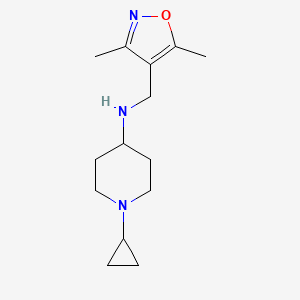
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine is a compound that features a cyclopropyl group, a piperidine ring, and an isoxazole moietyThe presence of the isoxazole ring, a five-membered heterocyclic structure, is particularly noteworthy as it is commonly found in many commercially available drugs .
Preparation Methods
The synthesis of 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of substituted aldoximes and alkynes under conventional heating conditions. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development .
Chemical Reactions Analysis
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and copper (I) acetylides. These reactions can lead to the formation of different products, such as 3,5-disubstituted isoxazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and selectivity of the products.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its isoxazole moiety, which is known for its biological activity . . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity, allowing it to exert its effects . The compound may interfere with cellular processes such as DNA damage repair mechanisms, potentially leading to its use in anticancer therapies .
Comparison with Similar Compounds
1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine can be compared to other similar compounds that feature isoxazole or piperidine moieties. For example, compounds such as 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide have been studied for their potential therapeutic applications . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H23N3O/c1-10-14(11(2)18-16-10)9-15-12-5-7-17(8-6-12)13-3-4-13/h12-13,15H,3-9H2,1-2H3 |
InChI Key |
WGLUCHYHEQTOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CCN(CC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



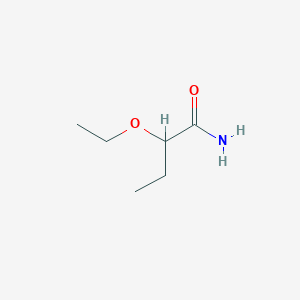
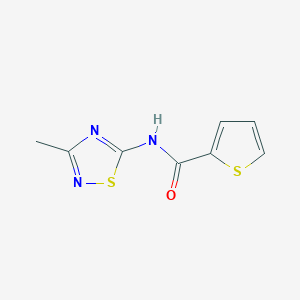
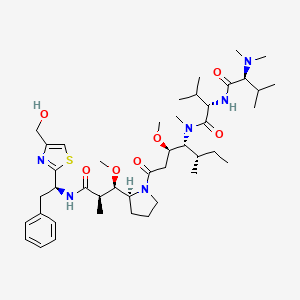
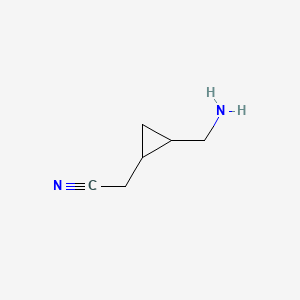
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
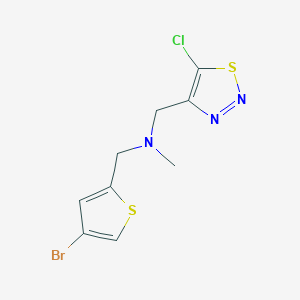
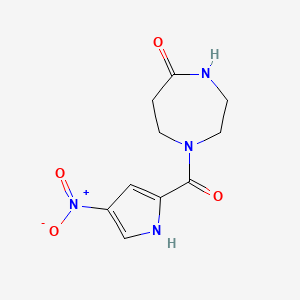

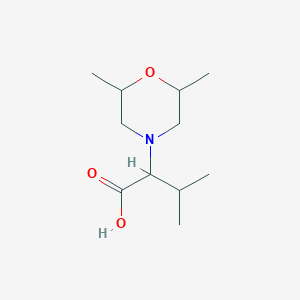
![(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
